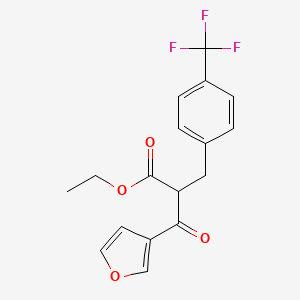

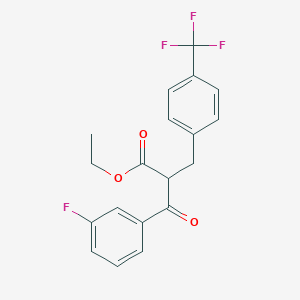

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an ester group (propionate), a methoxy group, and a trifluoromethyl group . It’s likely used in the field of organic chemistry as a reagent or intermediate in the synthesis of other compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by treating a solution of substituted aldehyde, ethyl acetoacetate, and urea with concentrated hydrochloric acid and heating to reflux .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, the types of atoms present, and their arrangement .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the conditions under which the reactions are carried out . For instance, the ester group could undergo hydrolysis to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

Biodegradation of ETBE in Soil and Groundwater : A review summarizing knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the identification of microorganisms capable of degrading ETBE aerobically and the potential for bioaugmentation and biostimulation of ETBE degradation in contaminated sites. Although ETBE differs from the compound , the degradation pathways might offer insights into environmental processes affecting similar compounds (Thornton et al., 2020).

Chemical Communication and Environmental Impacts

Environmental Pollutants and Male Infertility : Research on chemicals like Bisphenol A and phthalates, which act as endocrine disruptors, underscores the significance of understanding the biological impacts of various chemical compounds, including those structurally related or utilized within similar contexts (Lagos-Cabré & Moreno, 2012).

Analytical and Synthetic Chemistry Applications

Synthesis of Esters via Alkoxycarbonylation : A review focused on the alkoxycarbonylation of phytogenic substrates underlines the significance of developing efficient synthetic routes for producing ester products from unsaturated substrates, suggesting a potential area of application for complex esters in material science and industrial chemistry (Sevostyanova & Batashev, 2023).

Phosphonic Acid Applications

Applications of Phosphonic Acids : A comprehensive review on the applications of phosphonic acids in various fields including bioactive properties, material science, and surface functionalization highlights the versatility of phosphorus-containing compounds. This context may provide insights into potential research and application areas for the specified compound, given its structural complexity and potential for bioactivity and material applications (Sevrain et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science . For example, if it shows promising activity as a pharmaceutical agent, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3O4/c1-3-27-19(25)17(18(24)14-6-10-16(26-2)11-7-14)12-13-4-8-15(9-5-13)20(21,22)23/h4-11,17H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIZBDZPINGQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)

![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)